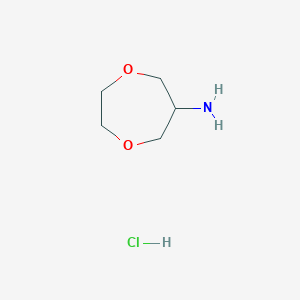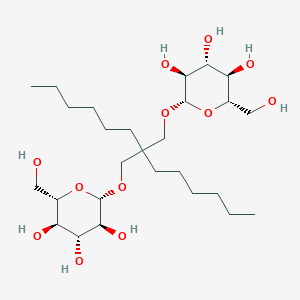
Octyl Glucose Neopentyl Glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OGNG is a neopentyl glycol detergent that can be used to maintain the stability of membrane proteins . It is also a ubiquitin ligase inhibitor that prevents the ubiquitination and degradation of target proteins .
Chemical Reactions Analysis
The decisive step in the improvement of Thermotoga maritima (TmPPase) crystal quality came through detergent exchange into OGNG . It has been shown to inhibit protein synthesis in bacteria .Physical And Chemical Properties Analysis
OGNG is a white solid . It is soluble in water and has a molecular weight of 568.69 . Each detergent displays a unique variety of physical and chemical properties, such as ionic charge, molecular size, and degree of hydrophobicity .Wissenschaftliche Forschungsanwendungen
Application in Chemical and Industrial Fields
Neopentyl glycol, a key component in Octyl Glucose Neopentyl Glycol, is extensively used in various industries, including medicine, chemicals, coatings, pesticides, plastics, and petroleum. This compound plays a significant role in the development and industrialization of these fields, highlighting its versatility and importance across multiple sectors (Zhang Zhao-ming, 2011).
Role in Biocatalysis
The compound has been used in studies related to bacterial alkane hydroxylases, which are crucial for transforming chemically inert alkanes into valuable reactive chemical precursors. For instance, in Pseudomonas putida GPo1, these hydroxylases enable the bacteria to use alkanes as their sole carbon and energy source, with implications for industrial biocatalysis (Hernán Alonso & A. Roujeinikova, 2012).
Environmental Applications
In the context of environmental sustainability, neopentyl glycol waste salt can be valorized using bipolar membrane electrodialysis (BMED). This approach is a sustainable, cost-effective, and environmentally friendly method for converting waste into valuable products like formic acid and soda, which can be reused in various industrial processes (Xinlai Wei et al., 2021).
Thermal Energy Storage
Neopentyl glycol is also used in thermal energy storage applications. It serves as a solid-solid phase change material, beneficial for storing thermal energy efficiently. Its physical and thermal properties, such as melting temperature and thermal stability, have been a subject of extensive research, demonstrating its potential in energy conservation and solar energy storage (M. Trivedi et al., 2015).
Synthesis Processes
The synthesis of neopentyl glycol, a critical process in its application, has been explored in various studies. These include the development of methods for its synthesis by hydrogenation of hydroxypivaldehyde, with implications for the manufacture of industrial products like resins and lubricants (Edyta Monasterska et al., 2021).
Polymer and Coating Applications
Neopentyl glycol is a key ingredient in polyesters and urethane foams, used in the manufacture of marine coatings, flame retardants, and other applications requiring a combination of hydrolytic stability and weather resistance. Its derivatives are actively researched for commercial applications (T. E. Parsons, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[2-hexyl-2-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXCLOLHZMMLEK-RNDJEAJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(CCCCCC)(CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)CO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


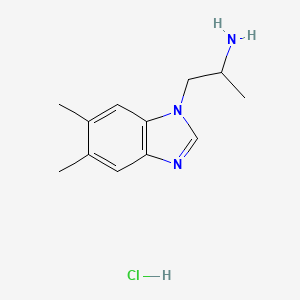
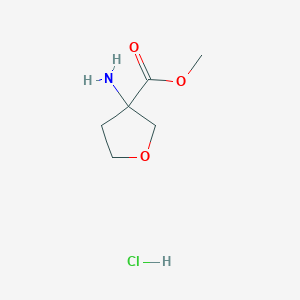


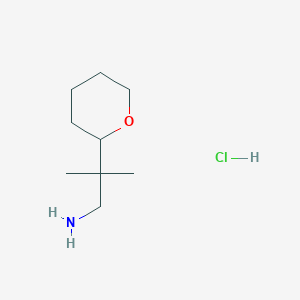

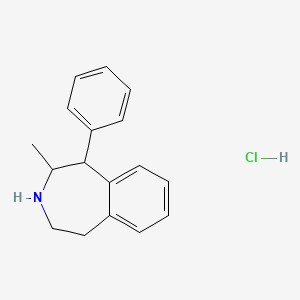
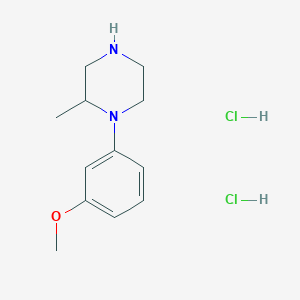
![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)

![2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide](/img/structure/B1469844.png)
![2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B1469846.png)
